Home > Products > Screening Compounds P63371 > 2'-Deoxycoformycin
2'-Deoxycoformycin -

2'-Deoxycoformycin

Catalog Number: EVT-8202712
CAS Number:
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-Deoxycoformycin is a natural product found in Aspergillus nidulans with data available.
A potent inhibitor of ADENOSINE DEAMINASE. The drug induces APOPTOSIS of LYMPHOCYTES, and is used in the treatment of many lymphoproliferative malignancies, particularly HAIRY CELL LEUKEMIA. It is also synergistic with some other antineoplastic agents and has immunosuppressive activity.
Source and Classification

2'-Deoxycoformycin is classified as a nucleoside analog, specifically an adenosine deaminase inhibitor. It is produced by the fermentation of Streptomyces antibioticus and has been shown to exhibit significant biological activity, particularly in the context of cancer treatment and purine metabolism regulation .

Synthesis Analysis

The synthesis of 2'-deoxycoformycin involves a multi-step biosynthetic pathway that begins with the precursor adenosine. Research indicates that the biosynthesis includes a ring expansion process leading to the formation of a tetrahydroimidazo[4,5-d][1,3]diazepine structure .

Key Steps in Synthesis:

  1. Precursor Selection: The starting material is typically adenosine, which undergoes enzymatic modifications.
  2. Enzymatic Reactions: Specific enzymes facilitate the conversion of adenosine to 2'-deoxycoformycin through various biochemical transformations.
  3. Isolation: Following fermentation, the compound is extracted and purified using chromatographic techniques.

Parameters such as temperature, pH, and fermentation time are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular formula of 2'-deoxycoformycin is C₁₁H₁₅N₅O₄. It features a purine base structure with a modified ribose sugar lacking the hydroxyl group at the 2' position.

Structural Characteristics:

  • Base: The purine moiety exhibits a fused bicyclic structure typical of nucleosides.
  • Sugar Component: The deoxyribose sugar enhances stability against hydrolysis compared to ribonucleosides.
  • Functional Groups: The presence of nitrogen atoms in the ring structure contributes to its biological activity as an enzyme inhibitor.

The three-dimensional conformation plays a significant role in its interaction with adenosine deaminase, affecting binding affinity and inhibition kinetics.

Chemical Reactions Analysis

2'-Deoxycoformycin primarily participates in reactions involving adenosine metabolism. Its main function is to inhibit the conversion of adenosine to inosine by blocking the active site of adenosine deaminase.

Key Reactions:

  • Inhibition Reaction: The binding of 2'-deoxycoformycin to adenosine deaminase prevents the hydrolytic deamination of adenosine, leading to increased levels of deoxyadenosine and related metabolites.
  • Metabolic Impact: This inhibition results in altered purine nucleotide pools within cells, which can significantly affect DNA synthesis and cell proliferation .
Mechanism of Action

The mechanism by which 2'-deoxycoformycin exerts its effects involves competitive inhibition of adenosine deaminase. By binding to the enzyme's active site, it prevents substrate access, leading to:

  1. Accumulation of Adenosine: Increased levels of adenosine can induce cytotoxic effects in sensitive leukemic cells.
  2. Altered Nucleotide Metabolism: The inhibition leads to changes in nucleotide triphosphate levels, impacting DNA synthesis and cellular proliferation .

Research indicates that treatment with 2'-deoxycoformycin can result in significant reductions in leukocyte counts in patients with leukemia, marking its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Key Properties:

Spectroscopic Data:

  • NMR Spectroscopy: Provides insights into the molecular environment and confirms structural integrity.
  • Mass Spectrometry: Used for molecular weight determination and purity assessment.
Applications

2'-Deoxycoformycin has several promising applications in biomedical research and clinical settings:

  1. Cancer Treatment: It is utilized primarily in treating hairy-cell leukemia and T-cell leukemia due to its ability to inhibit cell proliferation by altering purine metabolism .
  2. Research Tool: As an inhibitor of adenosine deaminase, it serves as a valuable tool for studying purine metabolism pathways and their implications in various diseases.
  3. Potential Therapeutic Uses: Ongoing research explores its efficacy against other malignancies and conditions characterized by aberrant purine metabolism.
Introduction to 2'-Deoxycoformycin: Discovery and Historical Context

Isolation and Early Characterization from Streptomyces antibioticus

2'-Deoxycoformycin (Pentostatin) was first isolated in 1977 from the fermentation broth of the actinobacterium Streptomyces antibioticus (NRRL 3238). Initial purification efforts were extraordinarily labor-intensive, requiring approximately 9,500 liters of fermentation broth to yield a mere 8 grams of crystalline compound. This process involved solvent extraction, chromatographic separation, and crystallization, highlighting the compound's low natural abundance [3]. Early structural characterization identified it as an unusual nucleoside analog featuring a seven-membered 1,3-diazepine ring instead of the conventional purine ring system, with the chemical formula C~11~H~16~N~4~O~4~ and a molecular weight of 268.27 g/mol [3] [6].

Biochemical studies utilizing radiolabeled precursors provided critical insights into its biosynthetic pathway within Streptomyces antibioticus. Experiments with [U-^14^C]adenosine demonstrated that the entire adenine ring and ribose moiety were incorporated intact into 2'-Deoxycoformycin without cleavage of the N-glycosidic bond. In contrast, [U-^14^C]glycine—a key precursor in de novo purine biosynthesis—showed negligible incorporation. This indicated that 2'-Deoxycoformycin biosynthesis bypasses canonical purine synthesis pathways, instead directly remodeling adenosine. Specifically, enzymatic cleavage occurs between C-6 and N-1 of the purine ring, followed by insertion of a one-carbon unit to form the expanded diazepine structure [1].

Table 1: Key Chemical and Biosynthetic Properties of 2'-Deoxycoformycin

PropertyCharacterization
Producing MicroorganismStreptomyces antibioticus NRRL 3238
Molecular FormulaC~11~H~16~N~4~O~4~
Molecular Weight268.27 g/mol
Biosynthetic PrecursorsAdenosine (incorporated intact); Glycine (not incorporated)
Core Structural FeatureImidazo[4,5-d][1,3]diazepin-8-ol ring system

The potency of 2'-Deoxycoformycin was rapidly recognized through enzymatic assays, which revealed it to be an exceptionally tight-binding inhibitor of adenosine deaminase (ADA). It exhibits a dissociation constant (K~i~) in the picomolar range (23 pM), making it approximately 10^6^ times more potent than earlier ADA inhibitors like EHNA [(+)-erythro-9-(2-hydroxy-3-nonyl)adenine] [2] [8]. This unprecedented affinity stemmed from its structural mimicry of the transition state during adenosine deamination, positioning it as a biochemical tool with immediate therapeutic potential [6].

Evolutionary Rationale for Adenosine Deaminase Inhibition in Microbial Defense Mechanisms

The production of 2'-Deoxycoformycin by Streptomyces antibioticus is not metabolically trivial, suggesting a significant evolutionary advantage. Research revealed that this bacterium concurrently biosynthesizes another nucleoside analog: vidarabine (9-β-D-arabinofuranosyladenine). Critically, vidarabine is highly susceptible to deamination by ADA, which converts it to the inactive metabolite 9-β-D-arabinofuranosylhypoxanthine. 2'-Deoxycoformycin functions as a molecular "protector" by potently inhibiting ADA, thereby preserving the bioactivity of vidarabine against competing microorganisms. This synergistic "protector-protégé" strategy enhances the ecological competitiveness of Streptomyces in microbial communities by deploying a two-pronged biochemical defense system [3] [6].

This protective role extends beyond Streptomyces. Fungi such as Cordyceps militaris, Aspergillus nidulans, and Cordyceps kyusyuensis biosynthesize 2'-Deoxycoformycin alongside cordycepin (3'-deoxyadenosine). Cordycepin is also a substrate for ADA, and its deamination nullifies its antimicrobial properties. Genomic analyses confirm that these fungi possess conserved biosynthetic gene clusters encoding enzymes for both cordycepin and 2'-Deoxycoformycin production, with shared regulatory elements ensuring coordinated expression under competitive stress [3] [6]. Furthermore, Actinomadura species produce a chlorinated analog (2′-chloropentostatin) to protect 2′-amino-2′-deoxyadenosine—a structurally distinct antimicrobial nucleoside—reinforcing the evolutionary conservation of ADA inhibition as a defensive strategy across diverse soil microorganisms [3] [6].

Transition from Natural Product to Clinically Relevant Therapeutic Agent

The translation of 2'-Deoxycoformycin from a laboratory curiosity to a clinical agent faced significant challenges. Initial fermentation yields were prohibitively low for sustained therapeutic use. Process optimization in the 1980s–1990s improved purification efficiency, but the imperative for scalable production spurred efforts in total chemical synthesis. The first successful total synthesis was reported in 1979 by Baker and Putt, establishing the absolute stereochemistry as (8R)-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol [3]. Subsequent refinements focused on regiospecific glycosylation of the diazepine ring and enantioselective construction of the chiral centers, culminating in patented industrial syntheses capable of multi-kilogram production [3].

Table 2: Enzyme Inhibition Profile of 2'-Deoxycoformycin

Enzyme TargetInhibition Constant (K~i~)Specificity Ratio (vs. ADA)Biological Consequence
Adenosine Deaminase (ADA)23 pM [2]1 (Reference)Accumulation of deoxyadenosine nucleotides
Adenylate Deaminase (AMPDA)233 µM [2]~10^7^ (Lower affinity)No significant inhibition at therapeutic doses
Ribonucleotide ReductaseNot inhibited [5]N/AdATP accumulation in ADA-SCID

Mechanistic understanding of its therapeutic potential crystallized in the 1980s. 2'-Deoxycoformycin's irreversible inhibition of ADA leads to intracellular accumulation of deoxyadenosine and its phosphorylated metabolites, particularly deoxyadenosine triphosphate (dATP). Elevated dATP inhibits ribonucleotide reductase (RNR), a pivotal enzyme in DNA synthesis and repair. Lymphocytes, due to their high proliferative capacity and ADA expression, exhibit exceptional sensitivity to this metabolic disruption. This selective cytotoxicity against lymphoid malignancies provided the rational basis for targeting hematological cancers [5] [6]. Clinical validation emerged when phase I/II trials demonstrated remarkable efficacy in refractory hairy cell leukemia (HCL), characterized by malignant B-cells. Durable remissions were achieved with low, intermittent dosing (4 mg/m² every two weeks), exploiting the prolonged intracellular persistence of dATP and the slow recovery of ADA activity in target tissues [5] [6]. The U.S. Food and Drug Administration approved pentostatin (Nipent®) for HCL in 1991, cementing its status as a cornerstone of targeted cancer therapy derived from microbial chemical warfare [3] [6].

Properties

Product Name

2'-Deoxycoformycin

IUPAC Name

3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)

InChI Key

FPVKHBSQESCIEP-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.